molecular formula C15H25NO2 B4984633 2-[6-(3-Methylphenoxy)hexylamino]ethanol

2-[6-(3-Methylphenoxy)hexylamino]ethanol

Cat. No.: B4984633
M. Wt: 251.36 g/mol
InChI Key: GNHDFGAYPOJBFX-UHFFFAOYSA-N
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Description

2-[6-(3-Methylphenoxy)hexylamino]ethanol is a secondary amine-containing ethanol derivative with a 3-methylphenoxy-substituted hexyl chain. Its structure comprises three key components:

  • Ethanol backbone: Provides hydroxyl functionality, enabling hydrogen bonding and solubility in polar solvents.
  • 3-Methylphenoxy group: An aromatic ether substituent that enhances lipophilicity and may influence biological activity or material compatibility.

The compound’s systematic name follows substitutive nomenclature rules .

Properties

IUPAC Name

2-[6-(3-methylphenoxy)hexylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-14-7-6-8-15(13-14)18-12-5-3-2-4-9-16-10-11-17/h6-8,13,16-17H,2-5,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHDFGAYPOJBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCCCCNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(3-Methylphenoxy)hexylamino]ethanol typically involves the following steps:

    Preparation of 3-Methylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 3-Methylphenoxyhexane: The 3-methylphenol is then reacted with 1-bromohexane in the presence of a base like sodium hydride to form 3-methylphenoxyhexane.

    Amination: The 3-methylphenoxyhexane is then subjected to amination using ethanolamine in the presence of a catalyst such as palladium on carbon to yield 2-[6-(3-Methylphenoxy)hexylamino]ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[6-(3-Methylphenoxy)hexylamino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, thiols, or amines.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-[6-(3-Methylphenoxy)hexylamino]ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[6-(3-Methylphenoxy)hexylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to hydrophobic pockets, while the aminoethanol moiety can form hydrogen bonds with target molecules. This dual interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Key Findings:

This trait is critical in drug design, as seen in salmeterol-related compounds with aromatic ethers . Amino vs. Ether Linkages: Compounds with amino groups (e.g., target compound, 2-(hexylamino)ethanol) exhibit basicity and hydrogen-bonding capacity, whereas ether-linked analogs (e.g., 9036-19-5) prioritize steric effects and hydrolytic stability .

Regulatory and Safety Profiles: Ethanol, 2,2′-(hexylamino)bis- is regulated under TSCA SNURs, requiring premanufacture notification for new uses . In contrast, salmeterol-related impurities face pharmacopeial controls, reflecting their roles in pharmaceutical safety .

Thermodynamic Properties: 2-(Hexylamino)ethanol has a documented boiling point of 394.5 K at 1.90 kPa . The target compound’s boiling point is expected to be higher due to the added aromatic substituent, though experimental validation is needed.

Research Implications and Limitations

  • Data Gaps: Direct experimental data (e.g., solubility, toxicity) for 2-[6-(3-Methylphenoxy)hexylamino]ethanol are absent in the provided evidence. Conclusions are inferred from structural analogs, necessitating further characterization.
  • Industrial vs.

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